4-Amino-1-(carboxymethyl)pyridin-1-ium chloride
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Overview
Description
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride is a pyridinium salt with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol . This compound is known for its unique structure, which includes an amino group and a carboxymethyl group attached to a pyridinium ring. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 4-Amino-1-(carboxymethyl)pyridin-1-ium chloride typically involves the reaction of 4-aminopyridine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxymethyl group can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride has a wide range of scientific research applications:
Biology: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.
Mechanism of Action
The mechanism of action of 4-Amino-1-(carboxymethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxymethyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Amino-1-(carboxymethyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:
4-(Carboxymethyl)pyridinium chloride: Similar structure but lacks the amino group, which affects its reactivity and applications.
1-(Carboxymethyl)pyridinium chloride: Similar structure but different positional isomer, leading to different chemical properties and uses. The presence of the amino group in this compound makes it unique and enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C7H9ClN2O2 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
2-(4-aminopyridin-1-ium-1-yl)acetic acid;chloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-6-1-3-9(4-2-6)5-7(10)11;/h1-4,8H,5H2,(H,10,11);1H |
InChI Key |
NKUBUSICLQGPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1N)CC(=O)O.[Cl-] |
Origin of Product |
United States |
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